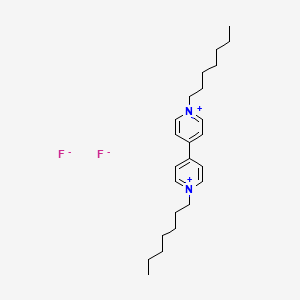
1,1'-Diheptyl-4,4'-bipyridin-1-ium difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of bipyridine, a class of compounds widely used in coordination chemistry and electrochemistry. The compound is characterized by the presence of two heptyl groups attached to the nitrogen atoms of the bipyridine ring, along with two fluoride ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride typically involves the reaction of 4,4’-bipyridine with heptyl bromide in the presence of a base, followed by the introduction of fluoride ions. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Base: Bases like potassium carbonate or sodium hydride are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium salts, while substitution reactions can produce various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a redox-active compound in electrochemistry.
Biology: Investigated for its potential as an inhibitor of certain biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of electronic devices, such as organic light-emitting diodes (OLEDs) and supercapacitors.
Mecanismo De Acción
The mechanism by which 1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride exerts its effects involves its interaction with molecular targets and pathways. In electrochemistry, it acts as a redox-active compound, participating in electron transfer reactions. In biological systems, it may inhibit specific enzymes or receptors, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of fluoride.
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Contains longer alkyl chains (octadecyl) and bromide ions.
Methyl viologen dichloride: A well-known bipyridinium compound with methyl groups and chloride ions.
Uniqueness
1,1’-Diheptyl-4,4’-bipyridin-1-ium difluoride is unique due to the presence of fluoride ions, which can impart different chemical and physical properties compared to its bromide or chloride counterparts. The heptyl groups also contribute to its distinct characteristics, affecting its solubility and reactivity.
Propiedades
Número CAS |
56343-78-3 |
|---|---|
Fórmula molecular |
C24H38F2N2 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;difluoride |
InChI |
InChI=1S/C24H38N2.2FH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
XBTUVXYWTMIEBA-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[F-].[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















